N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the thiazolidinone ring, benzamide moiety, and methoxyphenyl group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Attachment of the Benzamide Moiety: The thiazolidinone intermediate can be further reacted with a benzoyl chloride derivative to form the benzamide linkage.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, known for their antidiabetic properties.
Benzamides: Compounds with a benzamide moiety, often used in medicinal chemistry for their diverse biological activities.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, studied for their pharmacological properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H26N2O4S |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C26H26N2O4S/c1-31-22-13-12-21(16-23(22)32-2)27-25(30)19-8-10-20(11-9-19)26-28(24(29)17-33-26)15-14-18-6-4-3-5-7-18/h3-13,16,26H,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
OBPUAMGJWVKZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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